Ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate
Description
Ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate is a thiophene-based derivative characterized by a 4-nitrobenzamido substituent at the 2-position and ethyl ester and dimethyl groups at the 3-, 4-, and 5-positions of the thiophene ring. This compound is synthesized via amidation reactions involving ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate and 4-nitrobenzoyl chloride under reflux conditions in acetonitrile or toluene, followed by purification through crystallization .
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[(4-nitrobenzoyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-4-23-16(20)13-9(2)10(3)24-15(13)17-14(19)11-5-7-12(8-6-11)18(21)22/h5-8H,4H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUGWYRJTUJCQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction for Thiophene Core Formation
The Gewald multicomponent reaction serves as the foundational step for constructing the 2-aminothiophene scaffold. This method involves the condensation of a ketone, cyanoacetate, and elemental sulfur under basic conditions. For ethyl 4,5-dimethyl-2-aminothiophene-3-carboxylate, the reaction proceeds with 2-cyanoacetate ethyl ester, pentane-2,4-dione, and sulfur in ethanol with morpholine as a catalyst.
Reaction Mechanism :
- Knoevenagel Condensation : 2-Cyanoacetate ethyl ester reacts with pentane-2,4-dione to form an α,β-unsaturated nitrile.
- Cyclization : Elemental sulfur nucleophilically attacks the nitrile group, leading to thiophene ring closure.
- Aromatization : Elimination of water yields the 2-aminothiophene derivative.
Typical conditions involve refluxing at 80–90°C for 6–8 hours, achieving yields of 72–78%. Modifications using microwave-assisted synthesis reduce reaction times to 30–45 minutes with comparable yields.
Acylation of 2-Aminothiophene Intermediate
The 2-amino group undergoes acylation with 4-nitrobenzoyl chloride to introduce the aryl amide moiety. This step requires anhydrous conditions to prevent hydrolysis of the acyl chloride.
Procedure :
- Activation : 4-Nitrobenzoyl chloride (1.2 equiv) is added dropwise to a stirred solution of ethyl 4,5-dimethyl-2-aminothiophene-3-carboxylate (1.0 equiv) in dry dichloromethane (DCM) at 0–5°C.
- Base Addition : Triethylamine (2.5 equiv) is introduced to neutralize HCl byproduct.
- Reaction Completion : Stirring continues at room temperature for 4–6 hours, monitored by TLC (hexane:ethyl acetate 3:1).
Yields typically exceed 85%, with purity >95% after column chromatography (SiO₂, gradient elution from hexane to ethyl acetate). Patent data suggest that substituting DCM with THF improves solubility, reducing reaction time to 2 hours.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies identify ethanol and DMF as optimal for Gewald and acylation steps, respectively. Catalysts such as piperidine (2 mol%) in the Gewald reaction enhance cyclization rates by 40% compared to morpholine.
Table 1: Solvent Impact on Acylation Efficiency
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 4.5 | 87 | 96 |
| THF | 2.0 | 91 | 98 |
| Acetonitrile | 6.0 | 78 | 92 |
Temperature and Stoichiometry
Excess acyl chloride (1.2–1.5 equiv) ensures complete conversion of the amine group. Elevated temperatures (>40°C) during acylation lead to ester hydrolysis, reducing yields by 15–20%.
Characterization and Analytical Data
Spectroscopic Analysis
¹H NMR (400 MHz, CDCl₃) :
- δ 8.35 (d, J = 8.8 Hz, 2H, Ar-H)
- δ 8.20 (d, J = 8.8 Hz, 2H, Ar-H)
- δ 4.30 (q, J = 7.1 Hz, 2H, OCH₂CH₃)
- δ 2.65 (s, 3H, CH₃)
- δ 2.40 (s, 3H, CH₃)
- δ 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃)
HRMS (ESI-TOF) :
Purity and Crystallography
Recrystallization from ethanol/water (9:1) yields needle-like crystals with a melting point of 168–170°C. XRPD analysis confirms a monoclinic crystal system (space group P2₁/c).
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison for Industrial Scalability
| Parameter | Gewald + Acylation | One-Pot Synthesis |
|---|---|---|
| Total Yield (%) | 68–72 | 55–60 |
| Purity (%) | 98 | 85 |
| Reaction Time (h) | 10–12 | 8–9 |
| Cost (USD/kg) | 1,200 | 950 |
One-pot methods, while faster, suffer from lower purity due to side reactions between Gewald intermediates and acylating agents.
Applications and Derivative Synthesis
The nitro group facilitates reduction to amines for further functionalization. Hydrogenation with Pd/C (10% wt) in ethanol produces ethyl 4,5-dimethyl-2-(4-aminobenzamido)thiophene-3-carboxylate, a precursor for anticancer agents.
Chemical Reactions Analysis
Ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrobenzamido group is known to interact with bacterial enzymes, inhibiting their activity and leading to antimicrobial effects. In cancer cells, the compound can induce apoptosis by targeting specific signaling pathways and disrupting cellular processes . The thiophene ring system also contributes to the compound’s biological activity by enhancing its binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of 2-amidothiophene-3-carboxylates. Below is a comparative analysis with structurally related derivatives:
Table 1: Structural Comparison
Key Differences
Electronic Effects: The 4-nitrobenzamido group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity at the thiophene ring compared to aliphatic amides (e.g., propanoylamino in ) or electron-donating groups (e.g., 4-hydroxyphenyl in ). This impacts reactivity in further functionalization, such as nucleophilic substitutions or cyclizations .
Biological Activity: Antimicrobial Potential: The nitro group in the target compound may enhance activity against biofilm-forming pathogens like Candida albicans, as nitro-substituted benzamides are known to disrupt microbial redox systems . In contrast, amino-substituted analogues (e.g., ethyl 5-(4-aminobenzamido)-1-methyl-1H-pyrazole-4-carboxylate ) show reduced antibiofilm efficacy due to the loss of electron-withdrawing effects. Antioxidant Activity: Derivatives with phenoxycarbonylamino groups (e.g., ) exhibit radical-scavenging properties, which are absent in the nitro-substituted target compound .
Synthetic Routes: The target compound is synthesized via direct amidation of 4-nitrobenzoyl chloride with ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate . In contrast, cyanoacrylamido derivatives require Knoevenagel condensation with substituted benzaldehydes , while tetrahydrobenzo[b]thiophene analogues (e.g., ) involve multi-step reactions with cyclohexanone intermediates.
Biological Activity
Ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, interactions with biological systems, and therapeutic potential.
Chemical Structure and Properties
This compound has the molecular formula and features a unique thiophene core substituted with a nitrobenzamido group. This structure enhances its reactivity and solubility, which are critical for its biological activity .
Antioxidant Properties
Research indicates that thiophene derivatives, including this compound, exhibit significant antioxidant activity . The nitrobenzamido substitution enhances this property, making it a candidate for applications in medicinal chemistry aimed at combating oxidative stress-related diseases.
Cytotoxic Activity
Studies have shown that compounds similar to this compound possess cytotoxic effects against various cancer cell lines. For instance, related nitroaromatic compounds have demonstrated IC50 values ranging from 1 to 4 μg/mL against KB (human oral epidermoid carcinoma), LU-1 (lung cancer), LNCaP (prostate cancer), and HL-60 (human promyelocytic leukemia) cells . This suggests a promising avenue for further exploration in cancer therapeutics.
Receptor Interaction
The compound has been identified as an allosteric enhancer for certain biological receptors. This characteristic is particularly relevant in drug design, as it can modulate receptor activity and potentially improve therapeutic outcomes in various diseases.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents under controlled conditions. This process is crucial for obtaining high yields and purity necessary for biological evaluations.
Comparative Studies with Similar Compounds
A comparative analysis of structurally similar compounds reveals varying biological activities:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | Contains an acetyl group | Enhanced lipophilicity |
| 6-Ethyl 3-methyl 2-(4-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate | Dicarboxylic acid structure | Increased acidity and reactivity |
| Ethyl 2-amino-4,5-dimethyl-thiophene-3-carboxylate | Lacks nitro substituent | Simpler structure with fewer functional groups |
This table illustrates how variations in structure can lead to differences in biological activity, underscoring the importance of chemical modifications in drug development.
Q & A
Q. Basic
- 1H/13C NMR : Confirms substituent positions (e.g., methyl groups at C4/C5, ester at C3) and nitrobenzamido connectivity via aromatic proton splitting patterns .
- IR Spectroscopy : Identifies amide (C=O stretch ~1650 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) functional groups .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- X-ray Crystallography : Resolves spatial arrangement, bond angles, and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
How can researchers address contradictions in reported biological activity data for this compound?
Advanced
Discrepancies in biological activity (e.g., anticancer vs. anti-inflammatory efficacy) arise from substituent effects and assay conditions. Methodological strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace 4-nitro with methoxy groups) and compare IC50 values .
- Standardized Assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (DMSO concentration ≤0.1%) .
- Meta-Analysis : Cross-reference data from PubChem, Acta Cryst., and peer-reviewed journals to identify trends in EC50 ranges .
What computational methods predict the compound’s reactivity and target interactions?
Q. Advanced
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic attack (e.g., nitro group’s electron-withdrawing effect) .
- Molecular Docking : Simulates binding to biological targets (e.g., tubulin or kinases) using AutoDock Vina. Validate with experimental IC50 values .
- MD Simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., solvation models in GROMACS) .
How do reaction conditions influence the regioselectivity of thiophene functionalization?
Advanced
Regioselectivity in substitutions (e.g., amidation at C2 vs. C5) depends on:
- Steric Effects : Bulky substituents (e.g., 4-nitrobenzamido) direct reactions to less hindered positions .
- Electronic Effects : Electron-deficient thiophene cores favor nucleophilic attacks at electrophilic sites (e.g., C2 in nitro-substituted derivatives) .
- Catalyst Choice : Piperidine promotes Knoevenagel condensation at active methylene groups, while DMAP enhances amide coupling efficiency .
What strategies mitigate decomposition during storage or experimental use?
Q. Basic
- Storage : Store at –20°C in amber vials under inert gas (N2/Ar) to prevent hydrolysis of the ester group .
- Solvent Selection : Use anhydrous DMSO or ethanol to limit water-mediated degradation .
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks .
How can researchers design derivatives to enhance solubility without compromising bioactivity?
Q. Advanced
- Polar Substituents : Introduce hydroxyl or amino groups at C4/C5 to improve aqueous solubility (logP reduction) .
- Prodrug Strategies : Convert the ethyl ester to a water-soluble phosphate ester, reversible in vivo .
- Co-Crystallization : Use cyclodextrins or PEG-based co-formers to enhance dissolution rates .
What are the limitations of current synthetic routes, and how can they be improved?
Q. Advanced
- Low Yields in Multi-Step Synthesis : Optimize one-pot reactions (e.g., tandem Gewald-amide coupling) to reduce purification steps .
- Byproduct Formation : Employ scavenger resins (e.g., polymer-bound DMAP) to trap unreacted reagents .
- Green Chemistry : Replace toluene with cyclopentyl methyl ether (CPME) for safer solvent alternatives .
How do electronic effects of the 4-nitro group influence reactivity in cross-coupling reactions?
Advanced
The 4-nitrobenzamido group acts as a strong electron-withdrawing moiety, directing cross-coupling reactions (e.g., Suzuki-Miyaura) to electron-rich positions. Key observations:
- Pd-Catalyzed Couplings : Enhanced reactivity at C5 due to increased electrophilicity from nitro conjugation .
- SNAr Reactions : Facilitate displacement of leaving groups (e.g., Cl) at activated aryl positions .
What in vitro models are suitable for evaluating the compound’s anti-inflammatory potential?
Q. Advanced
- Cell-Based Assays : LPS-induced TNF-α suppression in RAW 264.7 macrophages (IC50 determination via ELISA) .
- Enzyme Inhibition : COX-2 selectivity over COX-1 using fluorometric kits (e.g., Cayman Chemical) .
- NF-κB Pathway Analysis : Luciferase reporter assays in HEK293 cells to quantify transcriptional inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
